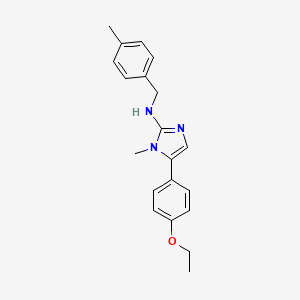![molecular formula C25H19ClN4O B11568858 5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11568858.png)
5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzotriazole moiety, a naphthalene ring, and a carboxamide group, which contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate through the reaction of o-phenylenediamine with nitrous acid.
Coupling with Naphthalene Derivative: The benzotriazole intermediate is then coupled with a naphthalene derivative under specific conditions to form the desired product. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Chlorination: The final step involves the chlorination of the coupled product to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function. The carboxamide group may form hydrogen bonds with biological molecules, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
5-chloro-N-phenyl-1H-indole-2-carboxamide: This compound shares the carboxamide group and chlorine atom but differs in the core structure, which is an indole instead of a benzotriazole-naphthalene system.
5-chloro-N-(4-ethylphenyl)-2-(phenylthio)pyrimidine-4-carboxamide: Similar in having a chlorine atom and an ethylphenyl group, but it contains a pyrimidine ring instead of a benzotriazole-naphthalene structure.
Uniqueness
The uniqueness of 5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide lies in its combination of structural elements, which confer distinct chemical reactivity and potential biological activity. The presence of both benzotriazole and naphthalene rings in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C25H19ClN4O |
|---|---|
分子量 |
426.9 g/mol |
IUPAC名 |
5-chloro-N-[2-(4-ethylphenyl)benzotriazol-5-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H19ClN4O/c1-2-16-9-12-18(13-10-16)30-28-23-14-11-17(15-24(23)29-30)27-25(31)21-7-3-6-20-19(21)5-4-8-22(20)26/h3-15H,2H2,1H3,(H,27,31) |
InChIキー |
WTDKOCYPNDUYDW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11568784.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11568785.png)
![4-(1,3-benzothiazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B11568793.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11568801.png)
![N-cyclohexyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11568808.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11568811.png)
![methyl 2-methyl-4-{[(2-methylphenyl)carbonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11568818.png)
![N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide](/img/structure/B11568825.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11568826.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide](/img/structure/B11568831.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11568849.png)

![Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568874.png)
![2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate](/img/structure/B11568881.png)
